(Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
描述
属性
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S2/c1-7-32-21-9-8-10-22-23(21)27(6)25(33-22)26-24(29)19-11-13-20(14-12-19)34(30,31)28(15-17(2)3)16-18(4)5/h8-14,17-18H,7,15-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCZNFNPXPCYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 378.56 g/mol. Its structure features a sulfamoyl group, a thiazole moiety, and an ethoxy-substituted benzamide, which contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its potential as an anti-diabetic agent and its interactions with specific biological targets.
1. Antidiabetic Potential
Recent studies indicate that compounds with similar structural features exhibit significant inhibitory activity against key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. For instance, derivatives of benzamide have shown promising results in inhibiting these enzymes, which are crucial for managing type 2 diabetes .
Table 1: Inhibitory Activity of Related Compounds
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| (Z)-4-(N,N-diisobutylsulfamoyl)... | α-Glucosidase | TBD |
| Benzamide Derivative A | α-Amylase | 39.48 |
| Benzamide Derivative B | α-Glucosidase | 10.75 |
The proposed mechanism of action for (Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves the formation of hydrogen bonds with active site residues of target enzymes. Molecular docking studies suggest that the compound may stabilize enzyme-substrate complexes through multiple interactions, enhancing its inhibitory effects .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Sulfonamide Derivatives : Research highlighted that sulfamoyl benzamide derivatives exhibited diverse biological properties, including anti-inflammatory and antidiabetic activities. The study focused on their ability to activate glucokinase, which is essential for glucose metabolism .
- Thiazole-Based Compounds : Thiazole derivatives have been shown to possess antimicrobial and anticancer activities. The presence of the thiazole ring in the structure of our compound may confer similar biological effects, warranting further investigation .
Toxicity and Safety Profile
Preliminary assessments indicate that compounds within this class generally exhibit low toxicity profiles, aligning with Lipinski's rule of five, which suggests good oral bioavailability. Further pharmacokinetic studies are necessary to confirm these findings for (Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide specifically.
科学研究应用
Antimicrobial Activity
Research indicates that sulfamoyl compounds exhibit significant antimicrobial properties. The presence of the sulfamoyl group in (Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by interfering with essential metabolic pathways.
Anticancer Properties
There is growing interest in the anticancer potential of sulfamoylbenzamides. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways. Quantitative structure-activity relationship (QSAR) modeling can provide insights into its efficacy based on structural variations.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease processes. Research on related sulfamoyl compounds has demonstrated their ability to modulate enzyme activity, which could be leveraged for therapeutic interventions in diseases such as cancer and bacterial infections.
Case Studies
- Antimicrobial Testing : A study evaluating the antimicrobial activity of sulfamoyl compounds showed that derivatives similar to (Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide displayed promising results against Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with related compounds indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound may serve as a lead structure for developing new anticancer agents .
- Enzyme Interaction Studies : Research focused on enzyme inhibition revealed that sulfamoylbenzamides could effectively inhibit target enzymes involved in metabolic pathways critical for cancer cell survival .
相似化合物的比较
Structural Features
The target compound’s design integrates a sulfamoyl group and a benzo[d]thiazole-imine system, distinguishing it from simpler benzamide derivatives. Key structural analogs include:
Key Observations :
- The diisobutylsulfamoyl group in the target compound likely enhances lipophilicity compared to sulfonylphenyl groups in triazole analogs .
- The ethoxy-methyl substituent on the benzo[d]thiazole ring may sterically hinder tautomerization, unlike the thione-thiol equilibrium observed in 1,2,4-triazoles .
Spectroscopic Properties
Infrared (IR) and nuclear magnetic resonance (NMR) data reveal critical differences in functional group behavior:
Key Observations :
- The absence of C=O IR bands in triazole-thiones [7–9] contrasts with the strong C=O signals (1663–1682 cm⁻¹) in precursor hydrazinecarbothioamides, confirming cyclization .
- Dual C=O stretches in thiadiazole derivatives (e.g., 1715 and 1617 cm⁻¹ for 8b ) suggest electronic delocalization distinct from the target compound’s sulfamoyl-benzothiazole system .
Key Observations :
常见问题
(Basic) What are the optimal synthetic routes and critical reaction conditions for synthesizing (Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide with high yield and purity?
Answer:
The synthesis involves multi-step reactions starting with the formation of the benzo[d]thiazole core, followed by sulfamoylation and benzamide coupling. Key steps include:
- Sulfamoylation : Reacting the intermediate with diisobutylsulfamoyl chloride under anhydrous conditions (dry DCM, 0–5°C) to prevent hydrolysis .
- Benzamide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) in THF at 50°C for 12 hours to ensure regioselectivity .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the (Z)-isomer, confirmed by NOESY NMR to resolve stereochemistry .
Critical parameters include pH control during sulfamoylation (pH 7–8) and inert atmosphere (N₂) to avoid oxidation of the thiazole ring .
(Advanced) How can researchers resolve contradictions in bioactivity data observed across different assay models for this compound?
Answer:
Contradictions often arise due to assay-specific variables (e.g., cell line permeability, metabolic stability). Methodological approaches include:
- Orthogonal Assays : Compare results from cell-free enzymatic assays (e.g., fluorogenic substrates) with cell-based viability assays (MTT/XTT) to distinguish target engagement from off-target effects .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in cell culture media vs. in vivo plasma, which may explain differential activity .
- Binding Kinetics : Surface plasmon resonance (SPR) can quantify binding affinities (KD) to primary targets (e.g., kinases), ruling out assay-specific interference .
(Basic) What spectroscopic and chromatographic methods are essential for structural characterization and purity assessment?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies key protons (e.g., NH of benzamide at δ 10.2–10.8 ppm) and confirms (Z)-configuration via NOESY correlations between the thiazole methyl and benzamide carbonyl .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to confirm molecular ion [M+H]⁺ (expected m/z: 543.2154; observed: 543.2158) .
- HPLC Purity : Use a C18 column (90:10 acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity >98% is required for biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
